aspochalasin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspochalasin D is a member of the cytochalasin family, which are polyketide-amino acid hybrid natural products. These compounds are known for their diverse biological activities, including anti-cancer, anti-bacterial, and anti-fouling properties . This compound is particularly notable for its ability to bind to actin filaments, affecting various cellular processes such as cytokinesis, cell motility, endocytosis, and exocytosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspochalasin D is typically isolated from fungi, including Aspergillus flavipes, Aspergillus elegans, Trichoderma gamsii, and Spicaria elegans . The production of this compound can be enhanced through genetic engineering techniques. For instance, the deletion of the shunt gene aspoA and the overexpression of the pathway-specific regulator aspoG in Aspergillus flavipes have been shown to significantly increase the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing culture conditions using single-factor experiments and response surface methodology. Metabolic engineering is also employed to increase production levels. Under optimized conditions, the production of this compound can reach up to 812.1 mg/L, representing an 18.5-fold increase .
Chemical Reactions Analysis
Types of Reactions: Aspochalasin D undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the intermolecular Diels–Alder reaction between this compound and an oxidized epicoccine moiety, resulting in the formation of products with different epicoccine orientations .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and catalysts that facilitate the Diels–Alder reaction. The specific conditions for these reactions vary depending on the desired products and the nature of the reactants involved .
Major Products: The major products formed from the reactions of this compound include various derivatives with modified structural features. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Aspochalasin D has a wide range of scientific research applications due to its unique biological activities. Some of the key applications include:
Chemistry: this compound is used as a tool compound to study the structural and functional properties of actin filaments.
Biology: In biological research, this compound is used to study cellular processes such as cytokinesis, cell motility, and endocytosis.
Medicine: this compound has shown potential as an anti-cancer and anti-bacterial agent.
Mechanism of Action
Aspochalasin D exerts its effects primarily by binding to actin filaments. This binding disrupts the polymerization of actin, leading to the inhibition of various cellular processes that depend on actin dynamics. The molecular targets of this compound include the ends of actin filaments, where it prevents the addition of new actin monomers . This disruption of actin dynamics affects processes such as cytokinesis, cell motility, and endocytosis .
Comparison with Similar Compounds
Aspochalasin D belongs to the cytochalasin family, which includes over 400 isolated compounds. Some of the similar compounds in this family include cytochalasin B, cytochalasin D, and cytochalasin E . While these compounds share a common isoindole core and macrocyclic structure, this compound is unique due to its specific amino acid precursor, L-leucine . This unique structural feature contributes to its distinct biological activities and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H35NO4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(1S,3E,5S,6S,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione |
InChI |
InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8+,14-11+/t16-,17+,18+,19+,20+,22+,24-/m1/s1 |
InChI Key |
GCIKKGSNXSCKCP-PJWJRCBPSA-N |
SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CC[C@@H]([C@H](/C=C/C3=O)O)O)\C)C=C1C)CC(C)C |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C |
Synonyms |
aspochalasin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.